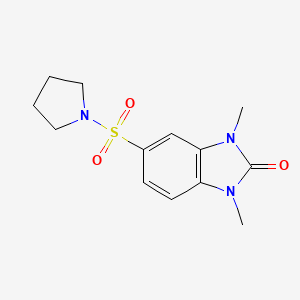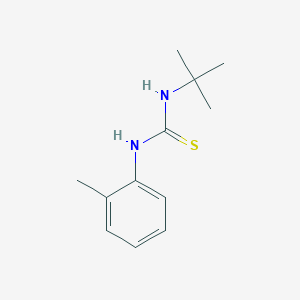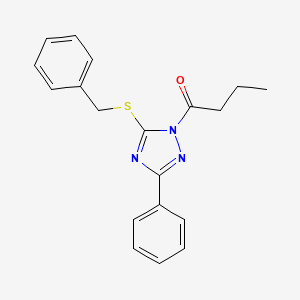
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the class of quinolones. It has been found to exhibit potent antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has been approved by the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood. However, it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in M. tuberculosis. This leads to a decrease in the energy levels of the bacteria, ultimately resulting in their death.
Biochemical and physiological effects:
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is well-tolerated by patients and does not cause significant adverse effects. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been found to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has several advantages for use in laboratory experiments. It has a potent antimicrobial activity against M. tuberculosis and is effective against drug-resistant strains. It also has a low toxicity profile and is well-tolerated by patients. However, 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is a synthetic compound and may not accurately reflect the complexity of natural compounds. Additionally, the exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone. One area of research is the development of new formulations of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can improve its bioavailability and efficacy. Another area of research is the identification of new targets for 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can enhance its antimicrobial activity. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in different patient populations, such as children and pregnant women. Finally, there is a need for the development of new drugs that can complement the activity of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in the treatment of tuberculosis.
Métodos De Síntesis
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-hydroxyquinoline with benzyl bromide, followed by bromination and oxidation. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its antimicrobial activity against M. tuberculosis. It has been found to be highly effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propiedades
IUPAC Name |
1-benzyl-3-bromo-2,8-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-12-7-6-10-15-17(12)20(13(2)16(19)18(15)21)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDXTWRUWDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2CC3=CC=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)


![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)

![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
